An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethoxy)phenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethoxy)phenol: Properties, Synthesis, and Applications
Introduction
2-Fluoro-3-(trifluoromethoxy)phenol is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group onto the phenol scaffold imparts a unique combination of electronic and steric properties. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-3-(trifluoromethoxy)phenol, its synthesis, reactivity, and applications, with a focus on its role as a key building block in the development of novel bioactive molecules.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-Fluoro-3-(trifluoromethoxy)phenol are summarized in the table below. These properties make it a versatile intermediate for a range of chemical transformations.
| Property | Value | Source |
| CAS Number | 207291-85-8 | |
| Molecular Formula | C₇H₄F₄O | [1] |
| Molecular Weight | 180.10 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 122 °C (lit.) | |
| Density | 1.431 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.443 (lit.) |
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.8-7.5 ppm) for the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic signals will exhibit complex splitting patterns due to H-H and H-F coupling.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the hydroxyl group will be in the range of 150-160 ppm, while the carbon bearing the trifluoromethoxy group will be significantly influenced by the fluorine atoms.
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¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethoxy group, which will appear as a singlet.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 180. Common fragmentation patterns for phenols include the loss of CO, and for trifluoromethyl-substituted aromatics, the loss of a CF₃ radical is also possible.[3][4]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹. Strong C-F stretching vibrations are expected in the 1100-1400 cm⁻¹ region, and C-O stretching for the phenol and the ether linkage will also be present.[5]
Synthesis of 2-Fluoro-3-(trifluoromethoxy)phenol
The most probable and industrially scalable synthesis of 2-Fluoro-3-(trifluoromethoxy)phenol involves a multi-step process starting from a readily available precursor. A common strategy for the synthesis of substituted phenols is the diazotization of the corresponding aniline followed by hydrolysis.[6][7]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Fluoro-3-(trifluoromethoxy)phenol.
Detailed Experimental Protocol (Inferred)
This protocol is based on established procedures for the synthesis of structurally similar compounds, such as 4-fluoro-3-(trifluoromethyl)phenol.[8][9]
Step 1: Diazotization of 2-Fluoro-3-(trifluoromethoxy)aniline
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To a solution of 2-fluoro-3-(trifluoromethoxy)aniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 25-30% w/w), cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.05 eq) in water dropwise.
-
Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate flask, bring a mixture of water and a catalytic amount of copper(II) sulfate to a gentle boil.
-
Slowly add the cold diazonium salt solution from Step 1 to the boiling aqueous solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for a short period to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Fluoro-3-(trifluoromethoxy)phenol.
Reactivity and Chemical Transformations
The reactivity of 2-Fluoro-3-(trifluoromethoxy)phenol is governed by the interplay of the activating hydroxyl group and the deactivating, electron-withdrawing fluoro and trifluoromethoxy substituents.
Electrophilic Aromatic Substitution
The hydroxyl group is a strong activating group and ortho-, para- director. However, the fluorine and trifluoromethoxy groups are deactivating. The positions ortho and para to the hydroxyl group are the most likely sites for electrophilic attack. The fluorine atom at position 2 and the trifluoromethoxy group at position 3 will sterically and electronically influence the regioselectivity of these reactions.
Caption: Predicted sites of electrophilic aromatic substitution.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can undergo a variety of standard reactions:
-
Etherification: Deprotonation with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) will yield the corresponding ether. This is a common strategy for introducing this moiety into larger molecules.[6]
-
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding esters.
Applications in Drug Discovery and Agrochemicals
The unique properties conferred by the fluorine and trifluoromethoxy groups make 2-Fluoro-3-(trifluoromethoxy)phenol a valuable building block in medicinal chemistry and agrochemical research.[1]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation. The trifluoromethoxy group is also highly resistant to metabolic degradation.
-
Increased Lipophilicity: The trifluoromethoxy group, in particular, significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the fluoro and trifluoromethoxy groups will lower the pKa of the phenolic hydroxyl group, making it more acidic than phenol itself. This can be crucial for tuning the binding of a drug molecule to its target receptor.
-
Building Block for Bioactive Molecules: This phenol is a key intermediate for the synthesis of more complex molecules. For instance, it can be used to synthesize various heterocyclic compounds or incorporated into larger scaffolds to modulate their biological activity. While specific commercialized products derived from this exact isomer are not prominently documented, its structural motifs are found in numerous patented compounds in the pharmaceutical and agrochemical sectors.
Safety and Handling
2-Fluoro-3-(trifluoromethoxy)phenol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Respiratory system).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be required for handling larger quantities.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Fluoro-3-(trifluoromethoxy)phenol is a specialized chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern provides a powerful tool for medicinal and agricultural chemists to fine-tune the properties of bioactive molecules. While detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related compounds. As the demand for more effective and safer drugs and crop protection agents continues to grow, the importance of such highly functionalized building blocks is set to increase.
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